Soda lime

Description

Properties

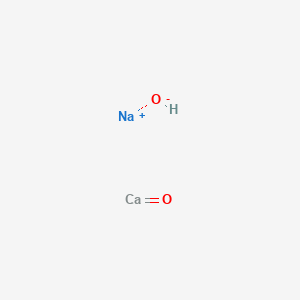

IUPAC Name |

sodium;oxocalcium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAUNKAZQWMVFY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].O=[Ca].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8006-28-8 | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soda lime [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soda lime, with more than 4% sodium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Composition of Soda Lime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Soda lime is a granular mixture of chemicals, primarily utilized for its capacity to absorb carbon dioxide (CO₂) in a variety of controlled environments, including anesthesia breathing circuits, submarines, and rebreathers. Its efficacy and safety are directly linked to its specific chemical composition. This technical guide provides a comprehensive overview of the chemical makeup of soda lime, the functional roles of its components, and the analytical methods used to determine its composition.

Core Chemical Composition

Soda lime is not a single chemical compound but a carefully formulated mixture. The primary active ingredient is calcium hydroxide (B78521) (Ca(OH)₂), which constitutes the bulk of the material. The overall CO₂ absorption reaction is catalyzed by the presence of sodium hydroxide (NaOH) and, in some formulations, potassium hydroxide (KOH). Water is also a critical component, facilitating the chemical reactions involved in CO₂ capture.

The general chemical formula for soda lime can be represented as CaHNaO₂, though this is a simplification of the mixture.[1][2][3] The material is a white to grayish-white solid, and its granular form is designed to maximize surface area for efficient gas exchange.[4]

Quantitative Composition of Soda Lime

The precise composition of soda lime can vary depending on the manufacturer and the intended application. Medical-grade soda lime, for instance, has a well-defined composition to ensure patient safety. Below is a summary of typical compositions found in the literature.

| Component | Chemical Formula | Typical Percentage (% by weight) | Function |

| Calcium Hydroxide | Ca(OH)₂ | 75 - 94% | Primary reactant for CO₂ absorption, forming calcium carbonate.[4][5][6] |

| Sodium Hydroxide | NaOH | 3 - 5% | Catalyst for the CO₂ absorption reaction, increasing the speed of CO₂ removal.[4][5][6] |

| Water | H₂O | ~20% | Facilitates the chemical reactions by acting as a solvent.[6] |

| Potassium Hydroxide | KOH | < 1% | Also acts as a catalyst for the CO₂ absorption reaction.[4][5][6] |

| Silica | SiO₂ | May be present | Added to some formulations to increase the hardness of the granules and reduce dust formation.[4] |

| Indicating Dyes | Varies | Trace amounts | pH-sensitive dyes that change color to indicate the exhaustion of the soda lime's CO₂ absorbing capacity. |

The Mechanism of Carbon Dioxide Absorption

The absorption of carbon dioxide by soda lime is a multi-step chemical process. The presence of sodium hydroxide as a catalyst is crucial for the rapid removal of CO₂ from the breathing circuit.

The overall reaction can be summarized as: CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + heat

However, the reaction proceeds through a series of intermediate steps:

-

Formation of Carbonic Acid: Carbon dioxide first reacts with the water present in the soda lime to form carbonic acid. CO₂ + H₂O ⇌ H₂CO₃

-

Neutralization by Sodium Hydroxide: The carbonic acid is then neutralized by the more reactive sodium hydroxide to form sodium carbonate and water. This is an exothermic reaction, generating heat. H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat

-

Regeneration of Sodium Hydroxide: The sodium carbonate then reacts with calcium hydroxide to form calcium carbonate and regenerate the sodium hydroxide. This allows the catalytic cycle to continue. Na₂CO₃ + Ca(OH)₂ → CaCO₃ + 2NaOH

This reaction pathway demonstrates the catalytic role of sodium hydroxide, which is regenerated and participates in multiple CO₂ absorption cycles.

Signaling Pathway of CO₂ Absorption

The logical flow of the CO₂ absorption mechanism can be visualized as follows:

Caption: CO₂ absorption pathway in soda lime.

Experimental Protocols for Compositional Analysis

Determining the precise chemical composition of soda lime is essential for quality control and to ensure its performance. The following are established analytical methodologies for quantifying the key components of soda lime, adapted from standard test methods for similar materials like glass and lime.

Determination of Calcium Oxide (CaO) and Calcium Hydroxide (Ca(OH)₂)

A common method for determining the available lime (as CaO or Ca(OH)₂) is through titration.

Principle: The available calcium hydroxide is reacted with a known excess of a standard acid (e.g., hydrochloric acid), and the remaining acid is back-titrated with a standard base (e.g., sodium hydroxide).

Procedure (Sucrose Titration Method):

-

Sample Preparation: A known weight of the finely ground soda lime sample is dispersed in carbon dioxide-free distilled water.

-

Dissolution: Sucrose is added to the solution. Sucrose forms a soluble complex with calcium hydroxide, facilitating its dissolution and reaction.

-

Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) to a phenolphthalein (B1677637) endpoint.

-

Calculation: The percentage of available Ca(OH)₂ is calculated from the volume and concentration of the HCl solution used.

Determination of Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH)

Atomic absorption spectroscopy or flame emission spectroscopy are instrumental methods suitable for the accurate determination of sodium and potassium content.

Principle (Atomic Absorption Spectroscopy):

-

Sample Digestion: A known weight of the soda lime sample is dissolved in an appropriate acid (e.g., dilute hydrochloric acid) to bring the sodium and potassium into solution.

-

Standard Preparation: A series of standard solutions containing known concentrations of sodium and potassium are prepared.

-

Instrumental Analysis: The sample solution and standard solutions are aspirated into the flame of an atomic absorption spectrophotometer. The absorbance of light by the sodium and potassium atoms at their characteristic wavelengths is measured.

-

Calibration and Calculation: A calibration curve is constructed from the absorbance readings of the standard solutions. The concentration of sodium and potassium in the sample solution is determined from this curve, and the percentages of NaOH and KOH in the original sample are calculated.

Determination of Water Content (Moisture)

The water content of soda lime can be determined by the loss on drying method.

Principle: The sample is heated at a specific temperature to drive off the free water, and the weight loss is measured.

Procedure:

-

Initial Weighing: A known weight of the soda lime sample is placed in a pre-weighed drying dish.

-

Drying: The sample is heated in a drying oven at a temperature sufficient to remove water without decomposing the hydroxides (e.g., 105-110 °C) until a constant weight is achieved.

-

Final Weighing: The sample is cooled in a desiccator and re-weighed.

-

Calculation: The percentage of water is calculated from the loss in weight.

Experimental Workflow for Compositional Analysis

The logical sequence of steps for a comprehensive analysis of soda lime composition can be visualized as follows:

Caption: Workflow for the chemical analysis of soda lime.

Conclusion

The chemical composition of soda lime is a critical determinant of its efficacy as a carbon dioxide absorbent. The synergistic action of its primary components—calcium hydroxide, sodium hydroxide, and water—enables the rapid and efficient removal of CO₂ from closed breathing systems. For researchers, scientists, and drug development professionals, a thorough understanding of this composition and the analytical methods for its verification is paramount for ensuring the safety and reliability of applications that depend on soda lime. The methodologies outlined in this guide provide a framework for the comprehensive analysis of this vital chemical mixture.

References

A Technical Guide to Soda Lime for Carbon Dioxide Absorption

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soda lime is a granular chemical absorbent widely utilized for the removal of carbon dioxide (CO₂) from breathing gases in closed and semi-closed environments. Its application is critical in medical anesthesia, diving rebreathers, submarines, and other life support systems to prevent hypercapnia (CO₂ poisoning).[1][2] This guide provides a detailed technical overview of soda lime's composition, the chemical mechanism of CO₂ absorption, factors influencing its performance, and standardized protocols for its evaluation. The content is structured to serve as a comprehensive resource for professionals engaged in research and development involving gas purification and life support technologies.

Chemical Composition and Formulation

Soda lime is not a single compound but a carefully formulated mixture of several chemical components, each serving a specific function in the CO₂ absorption process. The primary active ingredient is calcium hydroxide (B78521), with sodium hydroxide acting as a crucial catalyst.[3] Water content is essential for the chemical reactions to proceed efficiently.[4] Silica is often added to increase the hardness of the granules and reduce the formation of alkaline dust, which can be harmful if inhaled.[5][6]

Table 1: Typical Composition of Medical-Grade Soda Lime

| Component | Chemical Formula | Typical Concentration (%) | Primary Function |

|---|---|---|---|

| Calcium Hydroxide | Ca(OH)₂ | ~75-80% | Main absorbent; reacts with CO₂ to form calcium carbonate.[1][5] |

| Water | H₂O | ~12-19% | Reaction medium; facilitates the dissolution and ionization of reactants.[4][5] |

| Sodium Hydroxide | NaOH | ~3-5% | Catalyst; accelerates the rate of CO₂ absorption.[3][5] |

| Potassium Hydroxide | KOH | < 0.1% (or absent) | Secondary catalyst; its use has been reduced due to reactivity with anesthetics.[1][5] |

| Silica | SiO₂ | Varies | Hardening agent; prevents granule breakdown and dust formation.[5] |

| Indicator Dye | e.g., Ethyl Violet | Trace | pH indicator; changes color to signal absorbent exhaustion.[3][7] |

Mechanism of Carbon Dioxide Absorption

The absorption of CO₂ by soda lime is a multi-step, water-facilitated, and base-catalyzed chemical process. The direct reaction between gaseous CO₂ and solid calcium hydroxide is kinetically very slow.[7] The presence of a strong base catalyst (NaOH) and water significantly accelerates the overall reaction rate, making soda lime an effective absorbent.[1][7]

Chemical Reaction Pathway

The process can be summarized in the following key chemical reactions:

-

Formation of Carbonic Acid: Gaseous CO₂ first dissolves in the water present within the soda lime granules to form carbonic acid (H₂CO₃).[5][8] CO₂ + H₂O ⇌ H₂CO₃

-

Neutralization by Catalyst: The carbonic acid is then rapidly neutralized by the sodium hydroxide (or potassium hydroxide) catalyst to form sodium carbonate and water. This is an exothermic reaction.[5][8] H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat

-

Regeneration of Catalyst and Formation of Precipitate: The sodium carbonate reacts with calcium hydroxide to form insoluble calcium carbonate (CaCO₃) and, critically, regenerates the sodium hydroxide catalyst.[5][8] This allows the catalytic cycle to continue. Na₂CO₃ + Ca(OH)₂ → CaCO₃↓ + 2NaOH

The overall, simplified reaction is the sum of these steps, showing the consumption of CO₂ by calcium hydroxide.[1][9]

CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat

References

- 1. Soda lime - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. modsafe.com [modsafe.com]

- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 6. Anesthesia Gas Machine- Carbon dioxide absorption [healthprofessions.udmercy.edu]

- 7. media.intersurgical.com [media.intersurgical.com]

- 8. Soda lime production [ebme.co.uk]

- 9. Soda Lime and Low Flow [anaestheasier.com]

An In-Depth Technical Guide on the Core Mechanism of CO2 Absorption by Soda Lime

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical mechanism, kinetics, and critical factors governing the absorption of carbon dioxide (CO₂) by soda lime. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the core processes.

Introduction to Soda Lime and its Application

Soda lime is a granular mixture primarily composed of calcium hydroxide (B78521), designed for the efficient removal of CO₂ from breathing gases in closed and semi-closed environments. Its applications are critical in medical settings, such as anesthesia breathing circuits, as well as in submarines, rebreathers, and hyperbaric chambers to prevent CO₂ retention and poisoning.[1] Medical-grade soda lime is formulated for high efficiency, low airflow resistance, and minimal reactivity with anesthetic agents.[2][3] The granules are hardened with silica (B1680970) to reduce the formation of alkaline dust, which could cause bronchospasm if inhaled.[2][4]

Chemical Composition and Component Roles

The efficacy of soda lime is a result of its specific chemical composition, where each component plays a distinct and vital role in the CO₂ absorption process. While formulations can vary slightly, a typical composition for medical-grade soda lime is detailed below.

Table 1: Typical Composition of Medical-Grade Soda Lime

| Component | Chemical Formula | Typical Concentration (%) | Primary Role |

| Calcium Hydroxide | Ca(OH)₂ | ~80% | Main reactant; consumed to form calcium carbonate.[2][4] |

| Water | H₂O | ~15% | Essential solvent; facilitates the multi-step aqueous phase reaction.[2][5] |

| Sodium Hydroxide | NaOH | ~3-5% | Catalyst; accelerates the rate of CO₂ absorption significantly.[1][2][6] |

| Potassium Hydroxide | KOH | < 1% | Secondary catalyst; largely removed from modern formulations due to reactivity with anesthetics.[2][4] |

| Silica | SiO₂ | Trace Amounts | Hardening agent; increases granule stability and prevents powder formation.[2][4] |

The Core Chemical Mechanism of CO₂ Absorption

The absorption of CO₂ by soda lime is not a simple, single-step reaction. It is a multi-step, water-facilitated process where sodium hydroxide acts as a crucial catalyst.[1][7] The direct reaction between gaseous CO₂ and solid calcium hydroxide is kinetically very slow.[6] The presence of water and a strong base catalyst is essential for the rapid removal of CO₂ required in life-support systems.

The process unfolds in three primary steps:

-

Formation of Carbonic Acid : Gaseous CO₂ first dissolves in the water present within the soda lime granules to form carbonic acid (H₂CO₃).[7] CO₂ + H₂O ⇌ H₂CO₃

-

Neutralization by Catalyst : The carbonic acid is then rapidly neutralized by the strong alkali catalyst, sodium hydroxide (NaOH), to form sodium carbonate and water. This is an exothermic reaction.[7] H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat

-

Regeneration of Catalyst and Final Product Formation : The sodium carbonate then reacts with the primary absorbent, calcium hydroxide, to form the final, insoluble product, calcium carbonate (CaCO₃). This step regenerates the sodium hydroxide catalyst, allowing it to participate in further reactions.[1][7] Na₂CO₃ + Ca(OH)₂ → CaCO₃↓ + 2NaOH

The overall reaction, which represents the consumption of the main reactant, is: CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat[1]

Quantitative Performance Metrics

The performance of soda lime is measured by its absorption capacity and the rate of reaction. These metrics are influenced by factors such as granule size, porosity, and operating conditions.

Table 2: CO₂ Absorption Capacity and Key Parameters

| Parameter | Value | Notes |

| Absorption Capacity (Mass) | ~19% of its weight | 100 g of soda lime can absorb approximately 19 g of CO₂.[2] |

| Absorption Capacity (Volume) | 15 - 26 L of CO₂ per 100 g | The theoretical maximum is ~26 L, but practical efficiency can be lower due to factors like gas channeling.[2][4][7] |

| Optimal Moisture Content | 12% - 19% | Reaction rate slows significantly below this range. Dry soda lime (<1.5% moisture) can react dangerously with some anesthetic gases.[5][6] |

| pH (Fresh) | ~13.5 | The high pH is necessary for the reaction. Exhaustion is indicated by a drop in pH, which activates a color indicator dye (e.g., ethyl violet).[2][3] |

Experimental Protocol: Evaluating CO₂ Absorption Kinetics

To quantify the performance of soda lime, a standardized experimental setup is often employed to measure the breakthrough time and absorption capacity under controlled conditions.

5.1 Objective To determine the CO₂ absorption capacity and kinetic profile of a soda lime sample by measuring the CO₂ concentration in a gas stream after it passes through a packed bed of the absorbent.

5.2 Materials and Equipment

-

Glass or acrylic column to serve as the absorbent bed.

-

Mass flow controllers to regulate gas flow rates.

-

A gas mixture of known CO₂ concentration (e.g., 4-5% CO₂, balanced with air).[8]

-

A water bubbler or humidifier to control the relative humidity of the inlet gas stream.[8]

-

An infrared (IR) CO₂ analyzer to measure CO₂ concentration at the column outlet.

-

Data acquisition system.

-

Soda lime sample of known weight and mesh size.

5.3 Procedure

-

Preparation : Oven-dry a sample of soda lime to a constant weight to establish a baseline, or use as-is and measure initial moisture content. Weigh the exact amount of soda lime to be used.

-

Packing : Pack the weighed soda lime uniformly into the absorption column to a specified bed depth. Avoid channeling by ensuring consistent packing density.

-

System Setup : Assemble the apparatus as shown in the workflow diagram. Calibrate the CO₂ analyzer using zero gas (N₂) and the span gas (the inlet CO₂ mixture).

-

Experiment Initiation : Start the flow of the humidified CO₂ gas mixture through the packed bed at a predetermined flow rate (e.g., 1-2 L/min).[9] Maintain a constant temperature, typically room temperature (23-25 °C).[8]

-

Data Collection : Continuously monitor and record the CO₂ concentration at the column outlet. The experiment continues until the outlet CO₂ concentration reaches a "breakthrough" point (e.g., 0.5% CO₂ or a specific threshold relevant to the application).

-

Post-Analysis : After the experiment, the exhausted soda lime can be re-weighed to determine the mass of CO₂ absorbed. Thermogravimetric analysis (TGA) can also be performed on fresh and used samples to quantify the conversion of Ca(OH)₂ to CaCO₃.[8][10]

5.4 Data Analysis The total CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time until the breakthrough point is reached. The absorption capacity is then expressed as grams of CO₂ absorbed per 100 grams of soda lime.

Conclusion

The absorption of CO₂ by soda lime is a well-characterized, catalytically driven chemical process that is highly dependent on its specific composition and the presence of water. Sodium hydroxide acts as a rapid catalyst, enabling the much slower reactant, calcium hydroxide, to efficiently capture CO₂ and convert it into stable calcium carbonate. Quantitative analysis through standardized experimental protocols is essential for verifying the performance and capacity of different soda lime formulations, ensuring their safety and efficacy in critical life-support applications.

References

- 1. Soda lime - Wikipedia [en.wikipedia.org]

- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 3. The Environmental Impact of Using a CO2 Absorber during Anesthesia | GE HealthCare (United Kingdom) [gehealthcare.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. modsafe.com [modsafe.com]

- 6. media.intersurgical.com [media.intersurgical.com]

- 7. Soda lime production [ebme.co.uk]

- 8. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Duration of carbon dioxide absorption by soda lime at low rates of fresh gas flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

different types of soda lime for laboratory use

An In-depth Technical Guide to Soda Lime for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soda lime is a versatile and essential carbon dioxide (CO₂) absorbent used extensively in various laboratory and clinical settings. Its primary function is the removal of CO₂ from gas streams, which is critical for applications ranging from maintaining specific atmospheric conditions for experiments to ensuring the safety of personnel in closed-circuit breathing systems. This technical guide provides an in-depth overview of the different types of soda lime available for laboratory use, their chemical and physical properties, and the methodologies for their evaluation.

Types and Composition of Laboratory-Grade Soda Lime

Soda lime is not a single chemical compound but a granular mixture, primarily composed of calcium hydroxide (B78521) (Ca(OH)₂) with a smaller amount of sodium hydroxide (NaOH), and sometimes potassium hydroxide (KOH), which act as catalysts for the CO₂ absorption reaction.[1][2][3] Water is also a crucial component, typically present at 14-19% by weight, to facilitate the chemical reactions.[2] To improve the hardness of the granules and reduce dust formation, silica (B1680970) is often added.[1]

Laboratory-grade soda lime can be broadly categorized as follows:

-

Indicating (Self-Indicating) Soda Lime: This type of soda lime contains a pH indicator, most commonly ethyl violet, which changes color as the absorbent becomes saturated with CO₂.[4][5] The granules are typically white or off-white and transition to violet or purple as the pH decreases due to the formation of carbonic acid from CO₂ and water.[5] This provides a clear visual cue for when the soda lime needs to be replaced.[5][6] It is important to note that the color change can sometimes revert upon resting, which may give a false sense of security.[7] Additionally, prolonged exposure to fluorescent or bright lights can deactivate the ethyl violet indicator.[4]

-

Non-Indicating Soda Lime: This formulation lacks a color indicator. While functionally the same in terms of CO₂ absorption, it requires alternative methods to determine exhaustion, such as instrumental gas analysis (capnography) to detect breakthrough of CO₂.[7]

-

Specialized Formulations (e.g., KOH-Free): In sensitive applications, such as anesthesia, certain volatile anesthetic gases can react with traditional soda lime (especially if it contains KOH and to a lesser extent NaOH) to form toxic compounds like Compound A or carbon monoxide, particularly if the soda lime is desiccated.[1][8] To mitigate this risk, specialized formulations that are free of potassium hydroxide, or in some cases, both KOH and NaOH, have been developed.[1][5]

Chemical and Physical Properties

The performance of soda lime as a CO₂ absorbent is determined by several key chemical and physical properties. These properties can vary between different grades and manufacturers.

Data Presentation: A Comparative Overview of Soda Lime Properties

| Property | Indicating Soda Lime (4-8 Mesh, ACS Grade) | Non-Indicating Soda Lime | Specialized Formulations (e.g., Amsorb) |

| CO₂ Absorption Capacity | ≥ 19% by weight[1][2] (approx. 26 L of CO₂ per 100 g)[1] | Typically similar to indicating grades | Can be lower (approximately half that of standard soda lime)[7][9] |

| Particle Size | 4-8 mesh (2.38 - 4.75 mm) is common[1][2][9][10] | Available in various mesh sizes | Often available in similar mesh sizes to standard soda lime |

| Moisture Content | ≤ 7% loss on drying[1][2] | Typically 14-19%[2] | 14.5%[1] |

| Hardness | High, to minimize dust formation | Variable, silica may be added to increase hardness[1] | May contain agents like calcium sulfate (B86663) and polyvinylpyrrolidine to improve hardness[1] |

| Indicator Dye | Typically Ethyl Violet[4] | None | May or may not have an indicator |

| Composition | Ca(OH)₂, NaOH, H₂O, Silica, Indicator[1] | Ca(OH)₂, NaOH, H₂O, Silica[1] | Ca(OH)₂, CaCl₂, H₂O, Hardening agents[1] |

Signaling Pathways and Logical Relationships

The process of CO₂ absorption by soda lime is a multi-step chemical reaction. The following diagram illustrates the key reactions involved.

Caption: Chemical reaction pathway for CO₂ absorption by soda lime.

The selection of the appropriate type of soda lime is critical for experimental success and safety. The following decision tree provides a logical workflow for this selection process.

Caption: Decision tree for selecting the appropriate soda lime.

Experimental Protocols

Evaluating the performance of soda lime is crucial for ensuring its efficacy in a given application. The following are detailed methodologies for key experiments.

Determination of Carbon Dioxide Absorption Capacity

Objective: To determine the maximum amount of CO₂ that can be absorbed by a given mass of soda lime.

Materials:

-

U-shaped drying tube (15mm internal diameter, 15cm height)

-

Gas flow meter

-

Source of pure CO₂ gas

-

Analytical balance (readable to 0.001 g)

-

Glass wool

-

Anhydrous calcium chloride

-

Soda lime sample

-

Gas-tight tubing

Procedure:

-

Loosely pack the lower section of one arm of the U-shaped tube with glass wool.

-

Fill this arm with approximately 5 g of anhydrous calcium chloride to act as a moisture trap for any backflow.

-

Accurately weigh the U-shaped tube with its contents.

-

In the other arm of the tube, place a known mass (e.g., 9.5 g to 10.5 g) of the soda lime sample to be tested.

-

Accurately weigh the entire U-shaped tube assembly again.

-

Connect the U-shaped tube to the CO₂ gas source and the flow meter, ensuring the gas flows through the soda lime first.

-

Pass CO₂ through the tube at a controlled rate (e.g., 75 mL per minute) for a specified duration (e.g., 20 minutes).

-

Disconnect the U-shaped tube, allow it to cool to room temperature, and weigh it accurately.

-

The increase in weight corresponds to the amount of CO₂ absorbed.

Calculation: CO₂ Absorption Capacity (%) = [(Final Weight - Initial Weight) / Initial Weight of Soda Lime] x 100

Particle Size Distribution (Sieve Analysis)

This protocol is based on the procedures outlined for sieve mesh and friability analysis.[12]

Objective: To determine the distribution of particle sizes in a soda lime sample.

Materials:

-

Set of standard mesh sieves (e.g., No. 2, No. 40)

-

Mechanical sieve shaker

-

Analytical balance

-

Collection pan

Procedure:

-

Weigh each sieve and the collection pan individually and record the weights.

-

Assemble the sieves in a stack with the coarsest mesh at the top and the finest at the bottom, with the collection pan at the very bottom.

-

Accurately weigh a representative sample of soda lime (e.g., 100 g).

-

Place the soda lime sample in the top sieve.

-

Place the stack of sieves in the mechanical shaker and agitate for a set period (e.g., 5 minutes).

-

After shaking, carefully weigh each sieve with the retained soda lime and the collection pan with any fines that have passed through all sieves.

-

Subtract the initial weight of each sieve and the pan to determine the weight of soda lime retained on each sieve and in the pan.

Calculation: Percentage Retained on Sieve = (Weight of Soda Lime on Sieve / Total Initial Weight of Soda Lime) x 100

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating soda lime performance.

Safety and Handling

Soda lime is corrosive and requires careful handling.[5] It contains strong alkaline materials, and direct contact can cause severe skin burns and eye damage.[5] The dust generated from soda lime can be harmful if inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling soda lime.[9] Work in a well-ventilated area to avoid inhalation of dust.[9]

Conclusion

The selection of the appropriate type of soda lime is a critical consideration for a wide range of laboratory applications. Understanding the different formulations, their specific chemical and physical properties, and the standardized methods for their evaluation allows researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the safety of their laboratory environment. This guide provides a foundational understanding to aid in the informed selection and use of soda lime.

References

- 1. aldon-chem.com [aldon-chem.com]

- 2. labproinc.com [labproinc.com]

- 3. Soda lime, with indicator, Mixture of calcium hydroxide and sodium hydroxide - Scharlab [scharlab.com]

- 4. anesthesiaexperts.com [anesthesiaexperts.com]

- 5. chemiis.com [chemiis.com]

- 6. biology.kenyon.edu [biology.kenyon.edu]

- 7. dispomed.com [dispomed.com]

- 8. media.intersurgical.com [media.intersurgical.com]

- 9. cdn.lasec.co.za [cdn.lasec.co.za]

- 10. calpaclab.com [calpaclab.com]

- 11. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 12. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Soda Lime Safety in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling, use, and disposal of soda lime in a laboratory environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Soda lime is a granular mixture primarily composed of calcium hydroxide (B78521) (Ca(OH)₂) and sodium hydroxide (NaOH), with small amounts of potassium hydroxide (KOH) and water.[1] It functions as an efficient absorbent for carbon dioxide (CO₂) and other acidic gases, a property that makes it invaluable in various laboratory and industrial applications.

Table 1: Chemical Composition of Typical Laboratory-Grade Soda Lime

| Component | Chemical Formula | Typical Concentration (% w/w) |

| Calcium Hydroxide | Ca(OH)₂ | 75 - 85% |

| Water | H₂O | 10 - 20% |

| Sodium Hydroxide | NaOH | 1 - 4% |

| Potassium Hydroxide | KOH | ~1% |

Table 2: Physical and Chemical Properties of Soda Lime

| Property | Value |

| Appearance | White to grayish-white odorless granules |

| pH | Highly alkaline when moist |

| Density | Approximately 2.53 g/cm³ (for soda-lime glass, granular density may vary)[2] |

| Solubility | Slightly soluble in water, reaction is exothermic[3] |

| Stability | Stable under normal conditions, but readily absorbs CO₂ and moisture from the air[3][4] |

Hazard Identification and Toxicology

Soda lime is a corrosive material that poses significant health risks upon exposure.[3][5] The primary hazards are associated with its high alkalinity.

-

Skin and Eye Contact : Causes severe skin burns and serious eye damage, potentially leading to permanent tissue damage or blindness.[6][7][8]

-

Inhalation : Inhalation of dust can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potential damage to mucous membranes.[7][9]

-

Ingestion : Harmful if swallowed.[6] It can cause severe burns to the mouth, throat, and gastrointestinal tract, which can be fatal.[4][5][7]

Table 3: Occupational Exposure Limits for Soda Lime Components

| Component | Regulatory Body | Exposure Limit |

| Calcium Dihydroxide | ACGIH TLV | TWA: 5 mg/m³[10] |

| OSHA PEL | TWA: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[11] | |

| NIOSH REL | TWA: 5 mg/m³[11] | |

| Sodium Hydroxide | ACGIH TLV | Ceiling: 2 mg/m³[10] |

| OSHA PEL | TWA: 2 mg/m³[10] | |

| NIOSH REL | Ceiling: 2 mg/m³ | |

| Calcium Oxide | NIOSH REL | TWA: 2 mg/m³[12] |

| OSHA PEL | TWA: 5 mg/m³[12] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risks associated with soda lime.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with soda lime.

-

Eye Protection : Chemical safety goggles or a full-face shield must be worn.[5][13]

-

Skin Protection : Wear impervious gloves (e.g., nitrile or rubber), a lab coat, and full-length trousers.[5][13] For handling large quantities, an apron or coveralls are recommended.[5]

-

Respiratory Protection : Use in a well-ventilated area. If dust generation is unavoidable or exposure limits are exceeded, a NIOSH-approved particulate respirator (e.g., N95) is required.[5][6]

Storage Requirements

Soda lime is sensitive to air and moisture.[7][9]

-

Store in a cool, dry, well-ventilated area in a tightly sealed, airtight container.[1][5]

-

The recommended storage temperature is between 0°C and 35°C.

-

Isolate from incompatible materials, particularly acids and water.[5]

-

Store in a dedicated corrosives cabinet.[4]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures for Soda Lime Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention for burns.[5][6] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth with water. Give the victim large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear the appropriate PPE as outlined in Section 3.1.

-

Prevent dust from becoming airborne.

-

Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5][9]

-

Do not add water to the spill area as this can generate heat.

-

After the bulk material is removed, the area can be wiped with wet towels.[6] Residues can be neutralized with a dilute acid (e.g., acetic acid) before final cleaning.[5]

Chemical Reactivity and Incompatibilities

Soda lime is a strong base and will react exothermically with acids.[7] It is also incompatible with several other classes of chemicals.

Table 5: Known Chemical Incompatibilities with Soda Lime

| Incompatible Material | Nature of Hazard |

| Acids | Violent exothermic reaction. |

| Water | Generates heat.[3] |

| Metals (e.g., Aluminum, Zinc) | Corrosive to some metals, especially in the presence of moisture, potentially generating flammable hydrogen gas.[9] |

| Maleic Anhydride | Violent reaction.[1][3] |

| Nitro-organic compounds (Nitroethane, Nitromethane, Nitropropane) | Violent reactions.[1][3] |

| Phosphorus | Violent reaction.[1][3] |

| Chloroform, Trichloroethylene | Forms toxic phosgene (B1210022) gas upon reaction.[1][3] |

Experimental Protocol: Gravimetric Determination of CO₂ Absorption

This protocol details a method for quantifying the CO₂ absorption capacity of soda lime, a key experiment for validating the efficacy of a new batch or for use in quantitative gas analysis studies.

Materials and Equipment

-

Granular, non-indicating soda lime (4-8 mesh)

-

Drying oven (105°C)

-

Desiccator with desiccant

-

Analytical balance (readable to 0.001 g)

-

Gas absorption tube (U-tube or similar)

-

Source of pure CO₂ gas and a carrier gas (e.g., Nitrogen)

-

Flow meters

-

Tubing and connectors

Procedure

-

Preparation of Soda Lime : Place approximately 10-15 g of soda lime into a clean, dry beaker. Dry the soda lime in an oven at 105°C for 24 hours to remove any absorbed water and inactivate it for baseline measurement.[13]

-

Initial Weighing : After drying, transfer the soda lime to a desiccator to cool to room temperature. Once cooled, accurately weigh the gas absorption tube. Fill the tube with the dried soda lime and weigh it again. The difference is the initial mass of the soda lime.

-

Experimental Setup : Assemble the gas train. The carrier gas line should be connected to a T-junction, with one arm connected to the CO₂ source. Use flow meters to control the flow rate of both gases to create a gas stream with a known CO₂ concentration.

-

CO₂ Absorption : Pass the gas mixture through the pre-weighed absorption tube containing the soda lime at a controlled flow rate for a specific duration (e.g., 60 minutes).

-

Final Weighing : After the exposure period, purge the tube with the pure carrier gas (Nitrogen) for 5-10 minutes to remove any residual, unreacted CO₂.

-

Drying and Weighing : Disconnect the absorption tube and place it in a drying oven at 105°C for 24 hours to remove any water produced during the reaction.[9][13] After drying, cool the tube in a desiccator and perform the final weighing.

-

Calculation : The mass of CO₂ absorbed is the difference between the final and initial mass of the absorption tube. The absorption capacity can be expressed as a percentage of the initial mass of the soda lime.

Visualizations

CO₂ Absorption Chemical Pathway

Caption: Chemical reaction pathway for the absorption of CO₂ by soda lime.

Standard Operating Procedure: Soda Lime Handling

References

- 1. Soda Lime SDS MSDS Sheet [mubychem.com]

- 2. industrialglasstech.com [industrialglasstech.com]

- 3. kernccd-keenan.safecollegessds.com [kernccd-keenan.safecollegessds.com]

- 4. scribd.com [scribd.com]

- 5. Soda Lime Manufacturers MSDS Sheet [pcmenergy.com]

- 6. carlroth.com [carlroth.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. biology.kenyon.edu [biology.kenyon.edu]

- 10. kernccd-keenan.safecollegessds.com [kernccd-keenan.safecollegessds.com]

- 11. MyChem: Chemical [isolab.ess.washington.edu]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Calcium oxide [cdc.gov]

- 13. The carbon dioxide problem | Feature | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Soda Lime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soda lime is a granular carbon dioxide absorbent widely utilized in various scientific and medical applications, most notably in anesthesia breathing circuits, respiratory therapy, and gas purification systems.[1][2] Its primary function is the removal of carbon dioxide from breathable gas mixtures, preventing the accumulation of CO2 and the associated risks of hypercapnia.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of soda lime, detailed experimental protocols for their characterization, and visual representations of key processes to support researchers, scientists, and drug development professionals in their understanding and application of this critical material.

Composition and Formulation

Soda lime is a carefully formulated mixture of several key components, each playing a crucial role in its overall performance and safety profile. While formulations can vary slightly between manufacturers, a typical composition for medical-grade soda lime is presented in Table 1.

Table 1: Typical Composition of Medical-Grade Soda Lime

| Component | Chemical Formula | Concentration (%) | Function |

| Calcium Hydroxide (B78521) | Ca(OH)₂ | 75 - 85 | Primary reactant for CO₂ absorption |

| Sodium Hydroxide | NaOH | < 4 | Catalyst to accelerate the CO₂ absorption reaction |

| Water | H₂O | 10 - 20 | Essential for the chemical reactions to occur |

| Silica (B1680970) | SiO₂ | Variable | Hardening agent to reduce dust formation and improve granule integrity |

| Indicating Dye | e.g., Ethyl Violet | Variable | Provides a visual indication of absorbent exhaustion |

The presence of a hardening agent like silica is critical to minimize the formation of alkaline dust, which if inhaled, can cause bronchospasm.[3] The indicating dye changes color as the pH of the material decreases upon CO₂ absorption, signaling the need for replacement.[4]

Physical Properties

The physical characteristics of soda lime granules are paramount to their efficiency and safety in clinical and laboratory settings. These properties influence the resistance to gas flow, the surface area available for reaction, and the overall longevity of the absorbent. Key physical properties are summarized in Table 2.

Table 2: Key Physical Properties of Soda Lime

| Property | Typical Value | Significance |

| Particle Size | 4 - 8 mesh (2.38 - 4.76 mm) | Affects the packing density and resistance to gas flow. Optimal size balances surface area and airflow resistance. |

| Density (bulk) | ~0.75 g/cm³ (750 kg/m ³) | Influences the amount of absorbent that can be packed into a canister. |

| Porosity | High (specific values vary) | Provides a large internal surface area for efficient gas-solid reaction. |

| Hardness (Friability) | > 75% retained on screen after testing | Indicates resistance to breakdown and dust formation during handling and use. |

| Moisture Content | 12 - 19% | Crucial for the chemical reactions of CO₂ absorption. Desiccated soda lime can lead to the formation of toxic byproducts with certain anesthetic agents. |

Chemical Properties and CO₂ Absorption Mechanism

The primary chemical property of soda lime is its ability to absorb carbon dioxide through a series of exothermic, base-catalyzed chemical reactions.[6] The overall process can be summarized in the following steps:

-

Carbonic Acid Formation: Carbon dioxide first reacts with water present in the soda lime to form carbonic acid.

-

Neutralization by Sodium Hydroxide: The highly reactive sodium hydroxide rapidly neutralizes the carbonic acid to form sodium carbonate and water. This is the primary catalytic step.

-

Reaction with Calcium Hydroxide: The sodium carbonate then reacts with calcium hydroxide to form the stable end-product, calcium carbonate, and regenerates sodium hydroxide.

-

Direct Reaction (Slower): A smaller portion of the carbon dioxide may react directly with calcium hydroxide, but this reaction is significantly slower.

The overall reaction is: CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + heat.[7]

A visual representation of this chemical pathway is provided in the diagram below.

CO₂ Absorption Capacity: Medical-grade soda lime can absorb approximately 19% of its weight in carbon dioxide.[3] Therefore, 100 grams of soda lime can absorb up to 26 liters of CO₂.[3]

Experimental Protocols

Accurate and reproducible characterization of soda lime properties is essential for quality control and research. The following sections outline detailed methodologies for key experiments.

Determination of Carbon Dioxide Absorption Capacity

This protocol is based on the principle of gravimetric analysis, measuring the weight gain of soda lime after exposure to a controlled stream of carbon dioxide.

Materials:

-

U-tube or absorption column

-

Gas flow meter

-

Source of pure carbon dioxide and a carrier gas (e.g., air or nitrogen)

-

Gas mixing apparatus

-

Analytical balance (readable to 0.001 g)

-

Drying oven

-

Dessicator

-

Soda lime sample

Procedure:

-

Accurately weigh approximately 10 g of the soda lime sample into the U-tube and record the initial weight (W_initial).

-

Prepare a gas mixture with a known concentration of CO₂ (e.g., 4%) in the carrier gas.

-

Pass the gas mixture through the U-tube at a constant, controlled flow rate (e.g., 75 mL/min) for a specified period (e.g., 20 minutes).

-

After the specified time, stop the gas flow and accurately weigh the U-tube with the soda lime sample (W_final).

-

The CO₂ absorption capacity is calculated as the percentage weight gain: Absorption Capacity (%) = [(W_final - W_initial) / W_initial] * 100

A diagram of the experimental workflow is presented below.

Measurement of Moisture Content

This protocol uses a loss on drying method to determine the water content of the soda lime.

Materials:

-

Tared weighing bottle

-

Analytical balance

-

Drying oven set to 105°C

-

Dessicator

Procedure:

-

Accurately weigh about 10 g of the soda lime sample into the tared weighing bottle and record the initial weight (W_initial).

-

Place the weighing bottle with the sample (with the lid removed) in the drying oven at 105°C for 2 hours.

-

After 2 hours, transfer the weighing bottle to a desiccator to cool to room temperature.

-

Once cooled, weigh the bottle and sample and record the final weight (W_final).

-

The moisture content is calculated as the percentage loss in weight: Moisture Content (%) = [(W_initial - W_final) / W_initial] * 100

Determination of Particle Size Distribution

This is typically performed using analytical sieving.

Materials:

-

Mechanical sieve shaker

-

A set of standard sieves with different mesh sizes (e.g., 4, 8, 12 mesh)

-

Collection pan

-

Analytical balance

Procedure:

-

Weigh a representative sample of soda lime (e.g., 200 g).

-

Stack the sieves in order of decreasing mesh size, with the collection pan at the bottom.

-

Place the sample on the top sieve.

-

Agitate the stack of sieves in the mechanical shaker for a set period (e.g., 3 minutes).

-

Weigh the amount of material retained on each sieve and in the collection pan.

-

Calculate the percentage of the total sample retained on each sieve.

Hardness (Friability) Test

This test assesses the resistance of the granules to mechanical stress.

Materials:

-

Sieve shaker

-

Standard sieves

-

Ball mill or similar apparatus for inducing mechanical stress

-

Analytical balance

Procedure:

-

Screen a known weight of the sample (e.g., 50 g) to remove any pre-existing finer particles.

-

Subject the screened sample to a defined mechanical stress in a ball mill for a specific duration.

-

After the stress application, screen the sample again using the same sieve size.

-

The hardness is reported as the percentage of the material retained on the screen after the test. A higher percentage indicates greater hardness.[2]

Porosity and Density Measurement

Bulk density can be determined by measuring the volume occupied by a known mass of the granules. Porosity, which is the fraction of void space, can be determined using methods like mercury intrusion porosimetry or gas pycnometry for more detailed analysis of pore size distribution and total pore volume. A simpler method for estimating apparent porosity involves water absorption.

The relationship between the composition and the resulting properties of soda lime is crucial for its functionality. The diagram below illustrates this logical relationship.

Safety and Handling

Soda lime is a corrosive material and should be handled with appropriate personal protective equipment, including gloves and eye protection.[8] Dust generation should be minimized.[4] It is crucial to be aware that desiccated (dry) soda lime can react with certain volatile anesthetic agents to produce toxic compounds such as carbon monoxide.[4] Therefore, proper storage in airtight containers and adherence to manufacturer's recommendations for use and replacement are essential for safety.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of soda lime, along with methodologies for their experimental determination. A thorough understanding of these properties is critical for ensuring the safe and effective use of soda lime in research, clinical, and drug development settings. The provided data, protocols, and diagrams serve as a valuable resource for professionals working with this essential carbon dioxide absorbent.

References

- 1. molecularproducts.com [molecularproducts.com]

- 2. uspbpep.com [uspbpep.com]

- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 4. Soda Lime: Composition, Uses & Reactions [vedantu.com]

- 5. Soda lime CAS#: 8006-28-8 [amp.chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. css.cornell.edu [css.cornell.edu]

The Chemistry of Carbon Dioxide Absorption: A Technical Guide to Soda Lime and Indicator Dye Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soda lime has long been a critical component in life support systems, particularly in medical and research applications, for the removal of carbon dioxide (CO₂). The visual indication of soda lime exhaustion, facilitated by pH-sensitive dyes, is a key safety feature. This technical guide provides an in-depth exploration of the chemical mechanisms underpinning CO₂ absorption by soda lime and the colorimetric response of indicator dyes. It includes a summary of key quantitative data, detailed experimental protocols for preparation and evaluation, and visual representations of the involved pathways to support researchers and professionals in the field.

Introduction

Soda lime is a granular mixture of calcium hydroxide (B78521) (Ca(OH)₂) and sodium hydroxide (NaOH), with smaller amounts of potassium hydroxide (KOH) and water. Its primary function is to absorb carbon dioxide from breathing circuits, preventing hypercapnia. The efficiency and exhaustion point of soda lime are critical parameters, and the incorporation of a pH indicator dye provides a simple, visual method for monitoring its absorbent capacity. This guide details the chemical reactions and the mechanism of the most commonly used indicator dyes.

The Chemical Mechanism of CO₂ Absorption

The absorption of CO₂ by soda lime is a multi-step chemical process that can be summarized by the overall reaction:

CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + heat

However, this overall reaction is a simplification of a series of faster, intermediate reactions catalyzed by sodium hydroxide and potassium hydroxide. The process begins with the reaction of carbon dioxide with water present in the soda lime to form carbonic acid.

Step 1: Formation of Carbonic Acid CO₂ + H₂O ⇌ H₂CO₃

This is followed by a rapid neutralization reaction with the strong alkali activators (NaOH and KOH) to form sodium or potassium carbonate.

Step 2: Formation of Sodium/Potassium Carbonate H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + heat H₂CO₃ + 2KOH → K₂CO₃ + 2H₂O + heat

Finally, the sodium or potassium carbonate reacts with calcium hydroxide to produce the insoluble calcium carbonate and regenerate the sodium or potassium hydroxide, which can then participate in further reactions.

Step 3: Regeneration of Alkali and Formation of Calcium Carbonate Na₂CO₃ + Ca(OH)₂ → CaCO₃ + 2NaOH K₂CO₃ + Ca(OH)₂ → CaCO₃ + 2KOH

Fresh soda lime is highly alkaline, with a pH of approximately 13.5. As the absorption of acidic CO₂ proceeds, the concentration of hydroxide ions decreases, leading to a drop in pH. This change in pH is the principle upon which the indicator dye mechanism is based.

Indicator Dye Mechanism

To provide a visual cue of soda lime exhaustion, a pH indicator dye is added during manufacturing. The most common indicators are ethyl violet and phenolphthalein (B1677637). These dyes exhibit a distinct color change as the pH of the soda lime decreases.

Ethyl Violet

Ethyl violet is the most frequently used indicator in medical-grade soda lime. In the highly alkaline environment of fresh soda lime, ethyl violet is in its colorless (leuco) form. As the soda lime absorbs CO₂ and the pH drops, the dye protonates, transitioning to its colored form, which is purple.

Phenolphthalein

Phenolphthalein is another common acid-base indicator that can be used in soda lime. It is colorless in acidic to neutral conditions and turns pink in a basic environment. In the context of soda lime, fresh, highly alkaline granules would be pink. As CO₂ is absorbed and the pH decreases, the phenolphthalein would revert to its colorless state.

Quantitative Data

The following tables summarize the key quantitative parameters of soda lime and its common indicator dyes.

Table 1: Composition and Properties of Soda Lime

| Component | Typical Percentage (%) | Function |

| Calcium Hydroxide (Ca(OH)₂) | ~80% | Primary CO₂ absorbent |

| Water (H₂O) | ~15% | Facilitates the formation of carbonic acid |

| Sodium Hydroxide (NaOH) | ~3-5% | Catalyst for the absorption reaction |

| Potassium Hydroxide (KOH) | <1% | Catalyst for the absorption reaction |

| Silica | Small amount | Hardening agent to reduce dust formation |

| Property | Value | Reference |

| Initial pH | ~13.5 | |

| CO₂ Absorption Capacity | ~19-26 L per 100g |

Table 2: Properties of Common Soda Lime Indicator Dyes

| Indicator | pH Transition Range | Color in Fresh Soda Lime (High pH) | Color in Exhausted Soda Lime (Lower pH) |

| Ethyl Violet | 10.0 - 13.0 (approx.) | Colorless | Purple/Violet |

| Phenolphthalein | 8.2 - 10.0 | Pink | Colorless |

Experimental Protocols

Protocol for Preparation of Soda Lime with Ethyl Violet Indicator

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Sodium hydroxide (NaOH)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethyl violet indicator solution (0.1% w/v in ethanol)

-

Shallow tray

-

Drying oven

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

-

Prepare the alkali solution: In a fume hood, carefully dissolve NaOH (3g) and KOH (1g) in deionized water (20 mL). This reaction is exothermic. Allow the solution to cool.

-

Prepare the calcium hydroxide: Spread calcium hydroxide (75g) evenly in a shallow tray.

-

Add the indicator: Add 1-2 mL of the ethyl violet indicator solution to the cooled alkali solution and mix thoroughly.

-

Combine ingredients: Slowly and carefully add the alkali-indicator solution to the calcium hydroxide, mixing continuously to ensure even distribution. The mixture should be damp but not wet.

-

Granulation (optional): If desired, the damp mixture can be passed through a sieve to form granules of a specific size.

-

Drying: Dry the prepared soda lime in a drying oven at 100-110°C for 1-2 hours to achieve the desired moisture content (around 15%).

-

Storage: Store the final product in an airtight container to prevent premature absorption of atmospheric CO₂.

Protocol for Quantitative Evaluation of CO₂ Absorption Capacity

Materials:

-

Gas absorption column or canister

-

Prepared soda lime with indicator

-

Source of a gas mixture containing a known concentration of CO₂ (e.g., 5% CO₂ in air)

-

Gas flow meter

-

CO₂ analyzer

-

Balance

-

Timer

Procedure:

-

Weigh the absorbent: Accurately weigh the empty gas absorption column. Fill the column with a known mass of the prepared soda lime and weigh it again.

-

Assemble the apparatus: Connect the gas source to the inlet of the absorption column through the flow meter. Connect the outlet of the column to the CO₂ analyzer.

-

Initiate gas flow: Start the flow of the CO₂ gas mixture at a constant, known rate (e.g., 1 L/min).

-

Monitor CO₂ concentration and color change: Continuously monitor the CO₂ concentration in the effluent gas stream using the CO₂ analyzer. Simultaneously, observe the progression of the color change of the indicator dye through the soda lime bed.

-

Determine exhaustion point: The exhaustion point is reached when the CO₂ concentration at the outlet begins to rise significantly (breakthrough) or when the color change has progressed through a predetermined portion of the column (e.g., 75%).

-

Calculate absorption capacity: Stop the gas flow and record the time taken to reach the exhaustion point. Calculate the total volume of CO₂ passed through the column. The absorption capacity can be expressed as liters of CO₂ absorbed per 100g of soda lime.

-

Post-test analysis: Weigh the absorption column after the experiment to determine the mass of CO₂ absorbed.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Understanding Soda Lime Mesh Size for Optimal Experimental Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of soda lime mesh size in experimental applications, particularly in the context of carbon dioxide (CO₂) absorption. The selection of an appropriate mesh size is paramount for ensuring the efficiency, reproducibility, and success of experiments where CO₂ control is essential. This document provides a comprehensive overview of soda lime properties, the influence of particle size on performance, and detailed experimental protocols for characterization.

Introduction to Soda Lime and its Properties

Soda lime is a versatile and widely used CO₂ absorbent, essential in a variety of controlled environments, from clinical anesthesia to laboratory-scale bioreactors. It is a granular mixture primarily composed of calcium hydroxide (B78521) (Ca(OH)₂) with smaller amounts of sodium hydroxide (NaOH) and sometimes potassium hydroxide (KOH) acting as catalysts, along with a percentage of water. Silica is often added to increase hardness and reduce dust formation.[1][2] The fundamental principle of CO₂ absorption by soda lime is a chemical reaction that neutralizes the acidic CO₂ gas.

The efficiency of this absorption is not solely dependent on the chemical composition but is also significantly influenced by the physical properties of the granules, most notably their size, which is commonly characterized by mesh size.

The Critical Role of Mesh Size in CO₂ Absorption

Mesh size refers to the number of openings per linear inch of a sieve. A higher mesh number indicates smaller particle sizes. The choice of soda lime mesh size represents a critical trade-off between two key performance parameters: reaction surface area and gas flow resistance (pressure drop) .

-

Smaller Particles (Higher Mesh Number): Granules with a higher mesh size (e.g., 8-12 or 10-16 mesh) offer a greater surface-area-to-volume ratio. This increased surface area generally leads to a higher rate of CO₂ absorption and greater overall absorption capacity, as more of the active chemical is readily available for reaction.[3][4]

-

Larger Particles (Lower Mesh Number): Larger granules (e.g., 4-8 mesh) create more space between them in a packed bed, resulting in lower resistance to gas flow and a smaller pressure drop.[2] This is particularly important in systems where a specific flow rate must be maintained without excessive back pressure.

The optimal mesh size is therefore application-dependent, balancing the need for high absorption efficiency with the tolerance for pressure drop in the experimental setup.

Quantitative Data on Soda Lime Properties

Direct comparative studies detailing the CO₂ absorption capacity and pressure drop across a wide range of soda lime mesh sizes are not extensively available in public literature. However, the general principles are well-established. The following tables summarize typical specifications and performance data gathered from various sources.

Table 1: Typical Physical and Chemical Properties of Soda Lime

| Property | Typical Value/Range | Significance |

| Chemical Composition | ||

| Calcium Hydroxide (Ca(OH)₂) | ~80% | Primary reactant for CO₂ absorption.[1] |

| Sodium Hydroxide (NaOH) | < 5% | Acts as a catalyst to speed up the reaction.[1] |

| Water (H₂O) | 12-19% | Essential for the chemical reaction to occur.[4] |

| Silica (SiO₂) | Present in some formulations | Increases hardness and reduces dust.[1] |

| Performance | ||

| CO₂ Absorption Capacity | ~26 L of CO₂ per 100 g | General capacity, not specific to mesh size.[1] |

Table 2: Comparison of Soda Lime Mesh Sizes and Performance Characteristics

| Mesh Size | Typical Particle Size (mm) | Surface Area | Gas Flow Resistance (Pressure Drop) | Typical Applications |

| 4-8 | 2.36 - 4.75 | Lower | Low | Anesthesia breathing circuits, rebreathers.[2] |

| 8-12 | 1.70 - 2.36 | Moderate | Moderate | Laboratory experiments, smaller-scale CO₂ scrubbing. |

| 10-16 | 1.18 - 1.70 | Higher | Higher | Applications requiring high absorption efficiency with tolerance for higher pressure drop. |

Note: The performance characteristics are relative and can be influenced by factors such as bed geometry, gas flow rate, temperature, and humidity.

A study on CO₂ efflux from soil found no statistically significant difference in the amount of CO₂ absorbed between 4-8 mesh and 10-16 mesh soda lime in a static (non-flow-through) experimental setup.[5] This suggests that in low-flow or static conditions, the impact of surface area may be less critical than in dynamic, high-flow systems.

Experimental Protocols for Characterizing Soda Lime

To select the appropriate soda lime mesh size for a specific application, it is recommended to perform characterization studies. The following are detailed methodologies for key experiments.

Experiment 1: Determination of CO₂ Absorption Capacity and Breakthrough Time

This experiment measures the total amount of CO₂ that can be absorbed by a given mass of soda lime and the time at which the absorbent is exhausted (breakthrough).

Methodology:

-

Apparatus Setup:

-

A gas-tight absorption column or canister with known dimensions.

-

A mass flow controller to maintain a constant flow of a gas mixture.

-

A gas source of a known CO₂ concentration (e.g., 5% CO₂ in air or nitrogen).

-

A CO₂ sensor or gas chromatograph to measure the CO₂ concentration at the outlet of the absorption column.

-

A balance to accurately weigh the soda lime.

-

A data acquisition system to log the outlet CO₂ concentration over time.

-

-

Procedure:

-

Accurately weigh a specific amount of the soda lime sample (e.g., 100 g) of a particular mesh size.

-

Carefully pack the soda lime into the absorption column, ensuring uniform packing to avoid channeling. Record the bed height.

-

Connect the gas inlet of the column to the mass flow controller and the outlet to the CO₂ sensor.

-

Initiate a constant flow of the CO₂ gas mixture through the column at a predetermined rate (e.g., 1 L/min).

-

Continuously monitor and record the CO₂ concentration at the outlet. Initially, this should be near zero.

-

Continue the gas flow until the CO₂ concentration at the outlet reaches a predefined breakthrough concentration (e.g., 1% of the inlet concentration). The time taken to reach this point is the breakthrough time .

-

The experiment can be continued until the outlet CO₂ concentration is equal to the inlet concentration, indicating complete saturation of the soda lime.

-

The total CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

-

Repeat the experiment for different mesh sizes of soda lime under identical conditions.

-

Experiment 2: Measurement of Pressure Drop

This experiment quantifies the resistance to gas flow for different mesh sizes of soda lime.

Methodology:

-

Apparatus Setup:

-

The same absorption column and packing setup as in Experiment 1.

-

A source of inert gas (e.g., air or nitrogen).

-

A mass flow controller to vary the gas flow rate.

-

A differential pressure gauge or manometer connected to pressure taps (B36270) at the inlet and outlet of the absorption column.

-

-

Procedure:

-

Pack the absorption column with a known mass and mesh size of soda lime as in the previous experiment.

-

Connect the gas inlet to the mass flow controller and the pressure gauge across the column.

-

Start with a low gas flow rate and record the corresponding pressure drop across the soda lime bed.

-

Incrementally increase the gas flow rate, recording the pressure drop at each step.

-

Plot the pressure drop as a function of the gas flow rate.

-

Repeat the experiment for each mesh size of soda lime to be tested.

-

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental procedures.

CO₂ Absorption Chemical Pathway

The absorption of CO₂ by soda lime is a multi-step chemical process.

Caption: Chemical pathway of CO₂ absorption by soda lime.

Experimental Workflow for Performance Evaluation

A logical workflow for comparing the performance of different soda lime mesh sizes.

Caption: Workflow for evaluating soda lime mesh size performance.

Conclusion

The selection of an appropriate soda lime mesh size is a critical decision in the design of experiments requiring CO₂ absorption. While smaller particles offer a higher surface area for reaction, they come at the cost of increased pressure drop. Conversely, larger particles minimize flow resistance but may have lower absorption efficiency in high-flow applications. By understanding these principles and, where necessary, conducting the experimental characterizations outlined in this guide, researchers can make informed decisions to optimize their experimental setups for reliable and reproducible results.

References

An In-depth Technical Guide to the Reaction of Soda Lime with Acidic Gases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, quantitative performance, and experimental evaluation of soda lime for the absorption of acidic gases. Soda lime is a granular mixture primarily used to remove carbon dioxide and other acidic gases from breathing circuits in medical and safety applications, as well as for gas purification in industrial and laboratory settings.[1][2][3] Its efficacy, capacity, and safety are critical parameters for its application in environments such as general anesthesia, submarines, and rebreathers.[1][4]

Chemical Composition of Soda Lime

Soda lime is not a single compound but a carefully formulated mixture. The primary active ingredient is calcium hydroxide (B78521) (Ca(OH)₂), which constitutes approximately 75% of the mixture.[1] Sodium hydroxide (NaOH) is a key component, typically around 3%, that acts as a catalyst to accelerate the absorption of carbon dioxide.[1][5] Water is another essential component, making up about 20% of the mixture, as it facilitates the aqueous-phase reactions.[1][6] Some formulations may also include small amounts of potassium hydroxide (KOH) and hardening agents like silica (B1680970) or kieselguhr to improve granule integrity and prevent dusting.[7]

Medical-grade soda lime often includes a pH-sensitive indicator dye, such as ethyl violet, which changes color (e.g., from white to violet) as the absorbent is exhausted.[5][7] This color change signifies a drop in pH as the hydroxides are consumed, providing a clear visual cue for replacement.[5]

Core Reaction Mechanisms with Acidic Gases

The absorption of acidic gases by soda lime is a multi-step, water-facilitated process. The mechanism is most well-documented for carbon dioxide (CO₂), the most common target gas.

**2.1 Reaction with Carbon Dioxide (CO₂) **

The overall reaction simplifies to the direct neutralization of CO₂ by calcium hydroxide.[1][8]

Overall Reaction: CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat

However, the process involves several intermediate steps, with sodium hydroxide playing a crucial catalytic role by increasing the reaction speed.[1][5]

-

Carbonic Acid Formation: Carbon dioxide first dissolves in the water present in the soda lime granules to form carbonic acid (H₂CO₃).[5][7]

-

CO₂ + H₂O ⇌ H₂CO₃

-

-

Fast Neutralization by NaOH: The strong base, sodium hydroxide, rapidly neutralizes the carbonic acid to form sodium carbonate and water. This is an exothermic reaction.[5][7]

-

H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat

-

-

Regeneration of NaOH: The sodium carbonate then reacts with calcium hydroxide to precipitate calcium carbonate and regenerate the sodium hydroxide.[5][8]

-

Na₂CO₃ + Ca(OH)₂ → CaCO₃ + 2NaOH

-

This catalytic cycle, involving sodium hydroxide, allows for a much faster rate of CO₂ absorption than would be possible with calcium hydroxide alone.[1]

2.2 Reactions with Other Acidic Gases

Soda lime is also effective at removing other acidic gases commonly found in industrial or compressed gas streams, such as sulfur dioxide (SO₂), hydrogen chloride (HCl), hydrogen cyanide (HCN), and phosgene (B1210022) (COCl₂).[2][3][9] The reactions are direct neutralizations by the hydroxides present.

-

Sulfur Dioxide (SO₂): SO₂ + Ca(OH)₂ → CaSO₃ + H₂O

-

Hydrogen Chloride (HCl): 2HCl + Ca(OH)₂ → CaCl₂ + 2H₂O

-

Hydrogen Cyanide (HCN): 2HCN + Ca(OH)₂ → Ca(CN)₂ + 2H₂O

The rate of absorption for these gases is dependent on the condition of the soda lime.[2] As the surface of the granules becomes coated with the resulting salts (e.g., calcium carbonate), the efficiency decreases.[2]

Quantitative Analysis of Absorption Capacity

The performance of soda lime is quantified by its absorption capacity, typically expressed as the volume or mass of gas absorbed per unit mass of the absorbent.

Table 1: Carbon Dioxide (CO₂) Absorption Capacity of Soda Lime

| Absorbent Type | Capacity (L of CO₂ / 100g) | Capacity (g of CO₂ / 100g) | Test Conditions / Notes | Source(s) |

|---|---|---|---|---|

| Generic Soda Lime | ~7.6 L (15 L / 100g)* | Up to 25g | *Calculation based on 1.977 g/L density of CO₂. Capacity varies with composition. | [2][5] |

| Sodasorb® | 12.1 ± 1.8 | ~23.9g | Low-flow (1 L/min) anesthesia simulation using a 750-mL canister. | [10] |